molecular formula C10H12BrNO2 B7844329 3-bromo-N-(2-hydroxyethyl)-N-methylbenzamide

3-bromo-N-(2-hydroxyethyl)-N-methylbenzamide

Cat. No.: B7844329
M. Wt: 258.11 g/mol
InChI Key: BPGQADJZPRECHG-UHFFFAOYSA-N
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Description

3-Bromo-N-(2-hydroxyethyl)-N-methylbenzamide is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 3-position and an N-(2-hydroxyethyl)-N-methyl group at the amide nitrogen

Properties

IUPAC Name

3-bromo-N-(2-hydroxyethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-12(5-6-13)10(14)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGQADJZPRECHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-hydroxyethyl)-N-methylbenzamide typically involves the bromination of N-(2-hydroxyethyl)-N-methylbenzamide. The reaction can be carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2-hydroxyethyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the hydroxyethyl group.

    Reduction Reactions: Products include primary or secondary amines derived from the reduction of the amide group.

Scientific Research Applications

3-Bromo-N-(2-hydroxyethyl)-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe to investigate biological pathways involving brominated compounds.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-hydroxyethyl)-N-methylbenzamide depends on its specific application. In biological systems, the bromine atom can participate in halogen bonding, which can influence the binding affinity of the compound to its molecular targets. The hydroxyethyl group can form hydrogen bonds, further stabilizing interactions with proteins or enzymes. The amide group can engage in various interactions, including hydrogen bonding and van der Waals forces, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(2-hydroxyethyl)benzamide: Lacks the methyl group on the amide nitrogen.

    3-Bromo-N-methylbenzamide: Lacks the hydroxyethyl group.

    N-(2-Hydroxyethyl)-N-methylbenzamide: Lacks the bromine atom.

Uniqueness

3-Bromo-N-(2-hydroxyethyl)-N-methylbenzamide is unique due to the presence of both the bromine atom and the N-(2-hydroxyethyl)-N-methyl group. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.

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